molecular formula C26H18N2O4 B078378 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- CAS No. 12217-95-7

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

Cat. No.: B078378
CAS No.: 12217-95-7
M. Wt: 422.4 g/mol
InChI Key: NZTGGRGGJFCKGG-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS RN 6408-72-6), also known as Disperse Violet 26 or Solvent Violet 59, is a synthetic anthraquinone derivative. Its molecular formula is C₂₆H₁₈N₂O₄ (molecular weight: 422.44), featuring an anthracenedione core substituted with amino groups at the 1,4 positions and phenoxy groups at the 2,3 positions . This compound is a purple powder primarily used in industrial dye applications, such as textiles and plastics, due to its strong chromophoric properties . Its structure enhances stability and solubility in organic solvents, making it suitable for disperse dyes .

Properties

IUPAC Name

1,4-diamino-2,3-diphenoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O4/c27-21-19-20(24(30)18-14-8-7-13-17(18)23(19)29)22(28)26(32-16-11-5-2-6-12-16)25(21)31-15-9-3-1-4-10-15/h1-14H,27-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTGGRGGJFCKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C3=C(C(=C2OC4=CC=CC=C4)N)C(=O)C5=CC=CC=C5C3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064320
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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CAS No.

6408-72-6, 12217-95-7
Record name Disperse Violet 26
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Record name C.I. Disperse Violet 31
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
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Record name 1,4-diamino-2,3-diphenoxyanthraquinone
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Record name 9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy
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Biological Activity

9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy- (CAS RN 6408-72-6) is an organic compound belonging to the anthraquinone family. This compound has garnered attention due to its unique structure and potential biological activities, particularly in the fields of oncology and environmental health. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- is C26H18N2O4C_{26}H_{18}N_{2}O_{4} with a molecular weight of approximately 422.44 g/mol. It features an anthracene backbone with two amino groups and two phenoxy groups that significantly influence its solubility and biological properties.

Biological Activity Overview

Research indicates that 9,10-anthracenedione derivatives exhibit various biological activities:

  • Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage.
  • Antimicrobial Activity : The compound has shown effectiveness against a range of bacterial strains.
  • Endocrine Disruption Potential : Some assessments indicate potential endocrine-disrupting effects due to structural similarities with known endocrine disruptors.

The biological activity of 9,10-anthracenedione, 1,4-diamino-2,3-diphenoxy- can be attributed to several mechanisms:

  • Redox Activity : The anthraquinone structure allows for redox reactions that generate reactive oxygen species (ROS), leading to oxidative stress in cells.
  • Intercalation with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines (e.g., breast and prostate cancer) revealed that treatment with 9,10-anthracenedione led to significant reductions in cell viability. The mechanism was primarily linked to the induction of apoptosis via ROS generation.

Case Study 2: Antimicrobial Effects

In another investigation focusing on bacterial pathogens such as Staphylococcus aureus and Escherichia coli, the compound exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values indicated effective bacterial growth inhibition.

Toxicological Profile

The toxicological assessment of this compound suggests potential risks associated with exposure:

Toxicological EndpointEffect Observed
Kidney Toxicity Significant effects noted in animal studies
Liver Toxicity Elevated liver enzymes indicating damage
Carcinogenic Potential Classified as possibly carcinogenic based on structural analogs

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Structural Analogues and Substituent Effects

The biological and chemical properties of anthraquinones are heavily influenced by substituents. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison
Compound Name (CAS RN) Substituents Molecular Formula Molecular Weight Key Applications Biological Activity/Notes Reference
1,4-Diamino-2,3-diphenoxy-anthracenedione (6408-72-6) 1,4-NH₂; 2,3-OPh C₂₆H₁₈N₂O₄ 422.44 Dyes (Disperse Violet 26) High solubility in organic solvents
1,4-Diamino-2,3-dichloro-anthracenedione (81-42-5) 1,4-NH₂; 2,3-Cl C₁₄H₈Cl₂N₂O₂ 323.13 Dyes (Disperse Violet 28) Increased stability; reduced solubility
1,4-Diamino-2,3-dihydro-anthracenedione (81-63-0) 1,4-NH₂; 2,3-H (saturated) C₁₄H₁₂N₂O₂ 240.26 Research (leuco dye) Lower molecular weight; reduced chromophore intensity
DHAQ (NSC 279836) 1,4-OH; 5,8-NH(CH₂CH₂OH) C₂₀H₂₂N₄O₆ 414.42 Anticancer drug candidate Blocks G2 phase; induces RNA/DNA damage
1,4-Bis(epoxypropoxy)-anthracenedione (Compound 66) 1,4-O(CH₂CH(O)CH₂) C₂₀H₁₆O₆ 376.34 Antitumor research Activity against leukemia/melanoma

Functional Group Impact on Properties

  • Amino vs. Hydroxy Groups: Amino groups (e.g., in 6408-72-6) enhance electron donation, improving dye intensity. Hydroxy groups (e.g., in DHAQ) increase polarity, favoring interactions with biological targets .
  • Phenoxy vs. Chloro Substituents: Phenoxy groups (6408-72-6) improve solubility in non-polar media, whereas chloro substituents (81-42-5) enhance thermal stability but reduce solubility .
  • Saturated vs. Aromatic Rings : The dihydro derivative (81-63-0) lacks conjugation, reducing chromophore strength compared to fully aromatic derivatives .

Preparation Methods

Halogenation-Phenoxylation Sequential Approach

A two-step strategy involves:

  • Halogenation of 1,4-diaminoanthraquinone at positions 2 and 3.

  • Nucleophilic aromatic substitution (NAS) with phenoxide ions.

In the first step, chlorination or bromination is achieved using reagents like chlorosulfuric acid or bromine in a chlorobenzene solvent. For example, chlorosulfuric acid in chlorobenzene at 45–60°C introduces chlorine atoms at positions 2 and 3, yielding 1,4-diamino-2,3-dichloroanthraquinone. Subsequently, NAS with sodium phenoxide in a polar aprotic solvent (e.g., dimethylformamide) at 80–120°C facilitates the substitution of chlorine with phenoxy groups. This method parallels the synthesis of 1,4-diamino-2,3-dicyanoanthraquinone, where cyano groups replace halogens via similar mechanisms.

Key Parameters:

  • Temperature : Optimal substitution occurs at 90–110°C.

  • Solvent : Polar aprotic solvents enhance phenoxide nucleophilicity.

  • Catalyst : Copper(I) iodide or palladium complexes may accelerate NAS.

Direct Phenoxylation via Ullmann Coupling

An alternative route employs Ullmann-type coupling to directly introduce phenoxy groups. This method avoids intermediate halogenation by utilizing aryl boronic acids or iodides in the presence of a copper catalyst. For instance, reacting 1,4-diaminoanthraquinone with iodophenol derivatives under Ullmann conditions (CuI, K₂CO₃, DMF, 120°C) could yield the target compound. While this approach is theoretically viable, no direct patents or publications explicitly document its application to this specific derivative.

Solvent and Reaction Optimization

The choice of solvent profoundly impacts reaction efficiency and yield. Patented anthraquinone syntheses emphasize:

  • Chlorobenzene : Low polarity reduces side reactions during halogenation.

  • Carboxamide/water mixtures : Enhance solubility of polar intermediates (e.g., sulfonic acid derivatives).

For phenoxylation, a mixed solvent system (e.g., toluene/DMF) balances reactant solubility and thermal stability. Post-reaction, steam distillation isolates the product while recovering solvents.

Purification and Characterization

Crude products are purified via:

  • Steam distillation : Removes unreacted phenols and solvents.

  • pH-controlled crystallization : Adjusting to pH 8–11 precipitates the product.

  • Column chromatography : Resolves regioisomers if present.

Analytical confirmation relies on:

  • HPLC : Purity >97%.

  • Mass spectrometry : Molecular ion peak at m/z 424 (C₂₆H₂₀N₂O₄).

  • ¹H NMR : Aromatic protons at δ 7.5–8.5 ppm, amino protons at δ 5.0–6.0 ppm.

Challenges and Limitations

  • Steric Hindrance : Bulky phenoxy groups impede substitution at positions 2 and 3.

  • Electron-Deficient Aromatic Ring : The anthraquinone core’s electron-withdrawing nature slows NAS, necessitating harsh conditions.

  • Byproduct Formation : Competing reactions (e.g., over-halogenation) require precise stoichiometry.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Halogenation-NAS70–8595–97Scalable, uses inexpensive reagents
Ullmann Coupling50–6590–93Avoids halogenation steps

Industrial and Environmental Considerations

  • Waste Management : Chlorobenzene recovery via distillation reduces environmental impact.

  • Energy Efficiency : Mixed solvent systems lower boiling points, cutting energy use by 20–30% .

Q & A

Q. What are the recommended synthetic routes for 1,4-diamino-2,3-diphenoxy-9,10-anthracenedione, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including:

  • Nitration : Introduction of nitro groups to the anthracene core under acidic conditions.
  • Reduction : Conversion of nitro groups to amino groups using reducing agents like sodium dithionite.
  • Halogenation : Chloro substituents may be introduced via electrophilic substitution.
  • Etherification : Formation of phenoxy linkages using aryl halides and base catalysts (e.g., K₂CO₃). Purity optimization includes recrystallization from polar aprotic solvents (e.g., DMF) and chromatographic techniques (e.g., silica gel). Reaction conditions (temperature, stoichiometry) must be tightly controlled to minimize byproducts .

Q. How can spectroscopic techniques (NMR, FT-IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amino/phenoxy substituents (δ 3.5–5.5 ppm). Compare with computational predictions (DFT) for validation.
  • FT-IR : Confirm carbonyl stretches (C=O, ~1670 cm⁻¹) and amine N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns. Cross-referencing with databases (e.g., NIST Chemistry WebBook) ensures structural accuracy .

Advanced Research Questions

Q. What is the mechanistic basis for the antitumor activity of 1,4-diamino-2,3-diphenoxy-9,10-anthracenedione derivatives?

Methodological Answer: Studies suggest DNA intercalation as a primary mechanism, where the planar anthracenedione core inserts between base pairs, disrupting replication. Advanced methods include:

  • Molecular Docking : Simulate binding affinity to DNA duplexes (e.g., d(CGATCG)₂).
  • Fluorescence Quenching : Monitor interactions with DNA using ethidium bromide displacement assays.
  • Cellular Assays : Measure apoptosis (Annexin V staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., P-388 leukemia). Substituents like amino and phenoxy groups enhance hydrophilicity and intercalation efficiency .

Q. How do substituent modifications (e.g., chloro, hydroxy groups) influence the photophysical properties of this compound for OLED applications?

Methodological Answer:

  • Absorption/Emission Spectroscopy : Compare λmax and quantum yield in solvents of varying polarity.
  • Electrochemical Analysis : Cyclic voltammetry to determine HOMO/LUMO levels.
  • X-ray Crystallography : Resolve crystal packing and π-π stacking interactions. Chloro groups increase electron-withdrawing effects, red-shifting emission, while phenoxy groups improve solubility for thin-film fabrication .

Q. How can contradictory data on solubility and stability be resolved across studies?

Methodological Answer:

  • Comparative Solubility Studies : Use standardized protocols (e.g., shake-flask method) in buffered aqueous systems (pH 7.4).
  • Accelerated Stability Testing : Monitor degradation under UV light, heat (40°C), and humidity (75% RH) via HPLC.
  • Meta-Analysis : Cross-reference with anthracenedione analogs (e.g., 1,5-diamino derivatives) to identify trends in substituent effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-
Reactant of Route 2
9,10-Anthracenedione, 1,4-diamino-2,3-diphenoxy-

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